Product packaging for Sodium pyridine-2-carboxylate(Cat. No.:CAS No. 57665-05-1)

Sodium pyridine-2-carboxylate

Cat. No.: B1592670
CAS No.: 57665-05-1
M. Wt: 146.10 g/mol
InChI Key: MXJCAVBTBVYAGA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylate Scaffolds in Modern Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and drug discovery. enpress-publisher.comnih.govresearchgate.net The pyridine ring is a key component in numerous natural products, including alkaloids and vitamins. enpress-publisher.commdpi.com Its polar and ionizable nature often enhances the solubility and bioavailability of less soluble molecules, making it a valuable scaffold in pharmaceutical development. enpress-publisher.comresearchgate.net

The incorporation of a carboxylate group onto the pyridine ring, as seen in pyridine carboxylates, further expands its utility. These scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.com The versatility of pyridine carboxylate scaffolds lies in their ability to be readily converted into various functional derivatives, allowing for the fine-tuning of their pharmacological and chemical properties. enpress-publisher.comnih.gov This adaptability makes them highly sought-after in the synthesis of novel therapeutic agents and functional materials. enpress-publisher.comresearchgate.net

Historical Context of Picolinate (B1231196) Derivatives in Scientific Inquiry

The study of picolinate derivatives, such as picolinic acid and its salts, has a rich history in scientific research. Picolinic acid, or pyridine-2-carboxylic acid, has long been recognized for its ability to form stable complexes with a variety of metal ions. dergipark.org.tr This chelating property has been a central focus of research, particularly in the field of coordination chemistry. dergipark.org.trmdpi.com

Historically, studies involving picolinate derivatives were prominent in the investigation of the biological roles of trace metals. For instance, chromium picolinate has been extensively studied for its potential role in glucose metabolism and as a nutritional supplement. wikipedia.orgcambridge.orgbiorxiv.org These early studies paved the way for a deeper understanding of how picolinate ligands can influence the bioavailability and transport of metal ions in biological systems. Over the years, the scope of research has broadened to include the use of picolinate derivatives in catalysis, materials science, and the development of new therapeutic agents. rsc.org

Scope and Research Trajectories of Sodium Pyridine-2-carboxylate

Current research on this compound is diverse and expanding. As the sodium salt of picolinic acid, it serves as a readily available and water-soluble source of the picolinate anion for various chemical transformations and applications.

One major research trajectory involves its use as a ligand in coordination chemistry. The picolinate ligand can coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, leading to the formation of stable metal complexes with diverse structures and properties. dergipark.org.trmdpi.com These complexes are being investigated for their catalytic activity in a range of organic reactions, including oxidations and carbon-carbon bond-forming reactions. acs.orgacs.orgresearchgate.net

Another significant area of research is in supramolecular chemistry, where the ability of the picolinate ligand to participate in hydrogen bonding and other non-covalent interactions is exploited to construct complex, self-assembled architectures. rsc.orgresearchgate.nettandfonline.com These supramolecular assemblies have potential applications in areas such as molecular recognition, sensing, and the development of novel materials.

Furthermore, the foundational role of the pyridine-2-carboxylate scaffold continues to inspire the synthesis of new derivatives with tailored properties for applications in medicinal chemistry and materials science. The ease of modification of the pyridine ring allows for the introduction of various functional groups, leading to new compounds with enhanced or novel activities.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H4NNaO2 cymitquimica.com
Molecular Weight145.09 g/mol cymitquimica.comcookechem.com
AppearanceWhite to almost white powder or crystal cymitquimica.comcookechem.comtcichemicals.com
Water SolubilityCompletely soluble cookechem.com
Melting Point>300 °C
CAS Number57665-05-1 cookechem.comtcichemicals.com

Interactive Data Table: Selected Research Applications of Picolinate Derivatives

Application AreaBrief DescriptionKey Findings/Significance
Coordination Chemistry Formation of metal complexes with various transition metals and lanthanides. dergipark.org.trnih.govPicolinate acts as a versatile ligand, forming stable complexes with interesting structural and photoluminescent properties. dergipark.org.tr These complexes have potential applications in catalysis and materials science. acs.org
Catalysis Use of picolinate-containing metal complexes as catalysts in organic reactions. acs.orgacs.orgPicolinate-based catalysts have shown high efficiency and selectivity in oxidation reactions and other transformations. rsc.orgacs.orgresearchgate.net
Supramolecular Chemistry Construction of complex architectures through non-covalent interactions involving the picolinate moiety. rsc.orgtandfonline.comThe formation of hydrogen-bonded networks and other supramolecular assemblies leads to materials with potential applications in sensing and molecular recognition. rsc.orgtandfonline.com
Biochemistry Investigation of the role of picolinate in biological systems, particularly in metal ion transport and metabolism. cambridge.orgcabidigitallibrary.orgChromium picolinate has been studied for its effects on glucose metabolism, highlighting the potential of picolinates to influence biological processes. wikipedia.orgcambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NNaO2 B1592670 Sodium pyridine-2-carboxylate CAS No. 57665-05-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57665-05-1

Molecular Formula

C6H5NNaO2

Molecular Weight

146.10 g/mol

IUPAC Name

sodium;pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);

InChI Key

MXJCAVBTBVYAGA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.[Na]

Other CAS No.

57665-05-1

Related CAS

98-98-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of Sodium Pyridine 2 Carboxylate

Established Synthetic Routes for Sodium Pyridine-2-carboxylate

The most direct and well-established method for synthesizing this compound is through the neutralization of its corresponding acid. This route is favored for its simplicity and high efficiency.

The fundamental synthesis of this compound involves a classic acid-base neutralization reaction. The process starts with pyridine-2-carboxylic acid, also known as picolinic acid, which is treated with a suitable sodium base. The most common and industrially viable base for this reaction is sodium hydroxide (B78521) (NaOH).

The reaction proceeds by the deprotonation of the carboxylic acid group by the hydroxide ion, forming the sodium carboxylate salt and water as the sole byproduct. This is an exothermic reaction that typically proceeds to completion. The general scheme involves dissolving pyridine-2-carboxylic acid in a suitable solvent and adding a stoichiometric amount of sodium hydroxide, often as an aqueous solution. The precursor, pyridine-2-carboxylic acid, can itself be synthesized via methods such as the hydrolysis of 2-cyanopyridine (B140075) under alkaline conditions, followed by acidification. google.com

Optimizing the synthesis of this compound is crucial for achieving high purity and maximizing yield, which is a key focus in both laboratory and industrial settings. acs.org The optimization process involves the careful control of several reaction parameters. growingscience.com

Key parameters for optimization include:

pH Control : Precise adjustment of the pH to a neutral or slightly basic level is critical to ensure the complete conversion of the carboxylic acid to its sodium salt.

Solvent Selection : The choice of solvent affects the solubility of both the reactant (pyridine-2-carboxylic acid) and the product (this compound). Water is a common solvent due to the high solubility of the resulting salt, which facilitates the reaction and subsequent purification steps.

Temperature : While the neutralization is typically performed at room temperature, controlling the temperature can be important, especially during large-scale synthesis, to manage the exothermic nature of the reaction. For purification, temperature control is critical during recrystallization to ensure the formation of well-defined crystals.

Purification Method : Recrystallization is the most common method for purifying the crude product. This is often performed using water or a mixed solvent system like aqueous methanol (B129727). The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, causing the purified this compound to crystallize out, leaving impurities behind in the solvent.

Table 1: Optimization Parameters for this compound Synthesis via Neutralization
ParameterObjectiveTypical Conditions & RationaleReference
Reactant PurityMaximize final product purityStart with high-purity pyridine-2-carboxylic acid. Precursor purity directly impacts the final salt's quality. acs.org
BaseEnsure complete conversionUse a stoichiometric amount of strong base, typically Sodium Hydroxide (NaOH).
SolventFacilitate reaction and purificationAqueous solutions are common. Polar solvents like water or ethanol (B145695) can be used, with the choice affecting solubility and recrystallization efficiency.
pH AdjustmentDrive reaction to completionAdjust pH to neutral or slightly basic to ensure full deprotonation of the carboxylic acid.
PurificationRemove impuritiesRecrystallization from water or aqueous methanol is effective for isolating a high-purity crystalline product.

Neutralization Reactions of Pyridine-2-carboxylic Acid

Precursor Chemistry and Functional Group Interconversions

Advanced synthetic strategies for this compound involve the use of functionalized precursors and analogues. These methods offer versatility and allow for the introduction of various functionalities, although they are often more complex than direct neutralization.

The synthesis can proceed from pyridine (B92270) rings that are already substituted with other functional groups. For instance, halogenated pyridine-2-carboxylic acids can serve as versatile precursors. A compound like 3,5-dichloropyridine-2-carboxylate can undergo selective nucleophilic substitution reactions, such as thiolation, where one of the chlorine atoms is replaced, demonstrating how a functionalized analogue can be modified. google.com Similarly, 4-iodo-pyridine-2-carboxylic acid can be prepared and subsequently neutralized to its sodium salt, serving as a key intermediate for further synthetic applications.

The conversion of ester precursors to the carboxylic acid is another common strategy. Hydrolysis of methyl or ethyl esters of pyridine-2-carboxylic acid or its analogues under acidic or basic conditions is a standard method to yield the carboxylic acid, which can then be neutralized to form the sodium salt.

Table 2: Examples of Precursor Derivatization for Pyridine-2-carboxylate Synthesis
Precursor AnalogueReaction TypeDescriptionReference
2-CyanopyridineHydrolysisAlkaline hydrolysis of the nitrile group to a carboxylic acid, followed by neutralization. google.com
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateFunctional Group InterconversionUsed as a versatile precursor for creating more complex fused pyrimidine (B1678525) hybrids, demonstrating the utility of a functionalized carboxylate. researchgate.net
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateHydrolysisThe ethyl ester is hydrolyzed to the corresponding carboxylic acid, which can then be converted to its sodium salt. researchgate.net
3,5-Dichloropyridine-2-carboxylateNucleophilic SubstitutionSelective thiolation at the 3-position demonstrates modification of a halogenated precursor. google.com

For example, palladium-catalyzed oxidative olefination of N-protected 2-pyridones can be directed to specific positions on the ring. researchgate.net Another significant method is the Minisci reaction, which involves the reaction of a protonated pyridine with a free radical. nih.gov While this reaction can sometimes lead to mixtures, modern variations allow for highly regioselective outcomes. For instance, using a temporary blocking group can direct alkylation specifically to the C-4 position of pyridine, enabling the synthesis of precisely substituted building blocks that can be further elaborated into 2-carboxylic acid derivatives. nih.govchemrxiv.orgchemrxiv.org These advanced methods represent a strategic shift, allowing for the construction of complex pyridines from simple, native pyridine precursors. nih.govchemrxiv.org

Derivatization from Pyridine-2-carboxylic Acid Analogues

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. diva-portal.org For this compound and its precursors, several green strategies have been explored.

One significant advancement is the use of mechanochemistry, which involves conducting reactions by milling solids together, often without any bulk solvent. rsc.org This solvent-free approach has been successfully used to synthesize various sodium carboxylates, offering a rapid and sustainable alternative to traditional solution-based methods. This technique dramatically reduces liquid waste and aligns with the goals of green chemistry. rsc.org

Furthermore, the use of water as a solvent in multicomponent reactions for constructing pyridine skeletons is another green approach. nih.gov Pyridine-2-carboxylic acid itself has been identified as a sustainable, recyclable, and efficient dual acid-base catalyst for synthesizing other complex molecules, such as 2-amino-4H-chromene-3-carbonitrile derivatives, in an aqueous ethanol mixture. rsc.org This highlights the environmentally benign nature of the compound and its utility in promoting green chemical transformations. The high atom economy and low E-factor (Environmental factor) reported in such syntheses confirm their green credentials. rsc.org

Scale-Up Considerations and Process Chemistry Investigations

The transition from laboratory-scale synthesis to industrial production of this compound, also known as sodium picolinate (B1231196), necessitates a thorough examination of process chemistry to ensure efficiency, safety, and cost-effectiveness. Key considerations in the scale-up process include reaction conditions, solvent selection, purification methods, and waste management.

A common laboratory and commercial method for producing picolinic acid, the precursor to this compound, is through the oxidation of 2-picoline. wikipedia.org This can be followed by hydrolysis of the resulting nitrile. wikipedia.org Another established method involves the oxidation of 2-methylpyridine (B31789) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). wikipedia.org The subsequent neutralization with a sodium base, such as sodium hydroxide, yields this compound.

Challenges in scaling up these syntheses often relate to managing exothermic reactions, ensuring efficient mixing, and handling large quantities of reagents and solvents. researchgate.net For instance, the oxidation with potassium permanganate is highly exothermic and requires careful temperature control to prevent runaway reactions, especially in large reactors. The choice of solvent is also critical; it must be able to dissolve the reactants and facilitate the reaction while being easy to remove and recycle to minimize costs and environmental impact. researchgate.net

Process optimization studies may explore alternative synthetic routes to improve yield and purity while reducing waste. For example, a process for producing high-purity methyl 4-chloro-2-pyridinecarboxylate hydrochloride involves a multi-step synthesis starting from 2-methyl-4-nitropyridine-N-oxide. google.com While this specific process yields a different derivative, the principles of multi-step synthesis and purification to achieve high purity are relevant to the industrial production of this compound. google.com Such processes often involve reactions like chlorination, oxidation, and esterification, each with its own set of scale-up challenges. google.com

The use of flow chemistry is an emerging strategy to address some of the challenges associated with batch processing in large-scale synthesis. researchgate.netresearchgate.net Continuous flow reactors offer better control over reaction parameters such as temperature and mixing, leading to improved reproducibility and safety. researchgate.net This technology can be particularly advantageous for highly exothermic or hazardous reactions.

Purification of the final product on a large scale often involves crystallization. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals of this compound in a good yield. The process must be designed to effectively remove unreacted starting materials, by-products, and residual solvents.

Waste stream management is another significant aspect of industrial production. The "three wastes" (waste gas, wastewater, and solid waste) must be treated to comply with environmental regulations. google.com Developing a process with minimal waste generation is a key goal of green chemistry and is economically advantageous. google.comrsc.org

The table below summarizes key parameters and challenges in the scale-up of this compound synthesis.

Table 1: Scale-Up Considerations for this compound Synthesis

Parameter Laboratory-Scale Consideration Industrial-Scale Challenge Potential Solutions
Reaction Control Manual addition of reagents, simple heating/cooling Managing exotherms, ensuring homogenous mixing in large volumes. researchgate.net Automated dosing systems, advanced reactor design with efficient heat exchange, use of flow chemistry. researchgate.netresearchgate.net
Solvent Usage Often used in excess for convenience Cost of large solvent volumes, environmental impact of disposal. researchgate.net Solvent recycling systems, use of more environmentally benign solvents, solvent-free or high-concentration reactions. rsc.org
Purification Chromatography, simple crystallization Efficiency and cost of large-scale chromatography, achieving consistent crystal size and purity. Optimized crystallization processes, use of alternative purification techniques like fractional distillation or membrane filtration.
Waste Management Small quantities of waste, often disposed of directly Treatment of large volumes of aqueous and organic waste streams. google.com Implementation of waste treatment facilities, process optimization to minimize byproduct formation. google.com

| Safety | Standard laboratory safety protocols | Handling of large quantities of potentially hazardous materials, risk of runaway reactions. researchgate.net | Rigorous process safety management (PSM) protocols, use of inherently safer processes and materials. |

Elucidation of Coordination Chemistry of Sodium Pyridine 2 Carboxylate

Ligand Design Principles and Coordination Modes

The versatility of the pyridine-2-carboxylate ligand stems from the strategic placement of its donor atoms: a nitrogen atom within the aromatic pyridine (B92270) ring and two oxygen atoms in the carboxylate group at the adjacent C2 position. This arrangement is fundamental to its coordination behavior.

The defining characteristic of the pyridine-2-carboxylate ligand is its ability to act as a bidentate chelating agent. The ortho-positioning of the carboxylate group relative to the pyridine nitrogen atom allows the ligand to form a highly stable five-membered chelate ring with a metal ion. nih.govjcmimagescasereports.org This N,O-bidentate coordination is a prevalent binding mode, creating a rigid and planar five-membered ring that enhances the thermodynamic stability of the resulting complexes compared to its isomers, such as pyridine-3-carboxylate (nicotinate) or pyridine-4-carboxylate (isonicotinate), which cannot form such chelate rings and typically coordinate in a monodentate fashion. This chelation is a key factor in the design of a vast number of coordination compounds, from simple mononuclear species to complex polymeric architectures. nih.gov

Beyond simple chelation, the pyridine-2-carboxylate ligand exhibits remarkable coordination flexibility, adopting monodentate, bidentate, and various bridging geometries. This adaptability allows for the construction of a wide array of molecular and supramolecular structures.

Monodentate Coordination: While less common than chelation, monodentate coordination can occur, typically through one of the carboxylate oxygen atoms. nih.gov This mode is often observed in complexes where steric hindrance or the presence of other competing ligands prevents bidentate chelation. For instance, in certain lanthanoid coordination polymers, the picolinate (B1231196) can bridge two metal cations with the benzoate (B1203000) anion acting in a monodentate fashion. nih.govacs.org

Bidentate Coordination: The most common mode is N,O-bidentate chelation, which forms a stable five-membered ring as previously described. jcmimagescasereports.org However, the carboxylate group itself can also coordinate in a bidentate fashion to a single metal center, although this is less typical for picolinate compared to other carboxylates.

Bridging Coordination: The picolinate ligand is an excellent bridging ligand, capable of linking two or more metal centers to form polynuclear complexes and coordination polymers. Several bridging modes have been identified:

N,O,O'-Bridging: The ligand can chelate one metal ion via the nitrogen and one carboxylate oxygen, while the second carboxylate oxygen atom binds to an adjacent metal ion. This chelating and bridging behavior can lead to the formation of one-dimensional (1D) polymeric chains. nih.gov

Carboxylate Bridging: The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti conformation, a common feature for carboxylate ligands in general.

Tridentate and Multidentate Bridging: In more complex structures, particularly with silver clusters, picolinate has been observed to act as a tridentate ligand, coordinating to multiple metal centers. rsc.org Even more intricate modes, such as μ₄- and μ₅-bridging, have been reported, where the ligand bridges four or five metal centers, respectively, highlighting its exceptional versatility. acs.orgrsc.org

This diversity in coordination modes allows for precise control over the dimensionality and topology of the resulting metal-organic architectures. rsc.org

Interactive Table: Coordination Modes of Pyridine-2-carboxylate

Coordination ModeDescriptionStructural OutcomeExample Reference
MonodentateCoordination via a single carboxylate oxygen atom.Often found in sterically crowded complexes or alongside other ligands. nih.gov
Bidentate (Chelating)Coordination via pyridine nitrogen and one carboxylate oxygen, forming a five-membered ring.Forms stable mononuclear or polynuclear complexes. nih.govjcmimagescasereports.org
Bridging (N,O,O')Chelates one metal ion (N,O) and bridges to another via the second carboxylate oxygen (O').Formation of 1D, 2D, or 3D coordination polymers. nih.govresearchgate.net
Bridging (Tridentate/Multidentate)The ligand coordinates to three or more metal centers using its N and O donor atoms.Formation of complex clusters and high-dimensionality polymers. acs.orgrsc.org

Chelation Behavior of Pyridine-2-carboxylate Ligand

Complex Formation with Transition Metal Ions

The reaction of sodium pyridine-2-carboxylate, or its parent acid, with transition metal ions leads to a vast family of coordination complexes. The synthesis, stoichiometry, and stability of these compounds are governed by several factors, including the nature of the metal ion, reaction conditions, and the presence of other ligands.

Metal-picolinate complexes are typically synthesized via self-assembly in solution. A common method involves the direct reaction of a soluble transition metal salt (e.g., chloride, nitrate (B79036), or acetate) with pyridine-2-carboxylic acid (picolinic acid) or its sodium salt in a suitable solvent. researchgate.netcore.ac.uk The choice of solvent (e.g., water, ethanol (B145695), acetic acid) and reaction conditions such as temperature and pH can significantly influence the final product's structure and composition. google.com

For example, tris-picolinate complexes of rhodium(III) and iridium(III) have been synthesized by reacting the respective metal trichlorides with an excess of picolinic acid in refluxing ethanol or glacial acetic acid. core.ac.uk Similarly, complexes of first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II) are readily prepared. researchgate.net Hydrothermal synthesis is another powerful technique used to generate crystalline coordination polymers, where high temperatures and pressures can promote the formation of thermodynamically stable, often high-dimensionality, frameworks. rsc.org

The stoichiometry of metal-picolinate complexes varies depending on the metal ion's coordination number, oxidation state, and the reaction conditions. Common stoichiometries include metal-to-ligand ratios of 1:1, 1:2, and 1:3. core.ac.uklmaleidykla.lt For instance, many divalent transition metals form [M(pic)₂(H₂O)₂] complexes, where two picolinate ligands and two water molecules create an octahedral coordination environment around the metal center. researchgate.net Tris-complexes, [M(pic)₃], are also common, particularly for trivalent metals like Cr(III), Rh(III), and Ir(III). core.ac.ukbuu.ac.th

The stability of these complexes in solution is quantified by their stability constants (log K or log β). These values are crucial for understanding the behavior of these complexes in various chemical and biological systems. The stability generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com The high stability of Cu(II) complexes is attributed to the Jahn-Teller effect. The introduction of lipophilic groups onto the picolinate backbone can modify its solubility and affect the stability constants, which is relevant for applications like liquid-liquid extraction. redalyc.org

Interactive Table: Stability Constants of Metal-Picolinate Complexes

Metal IonStoichiometry (M:L)Stability Constant (log β)Reference
Cu(II)1:216.1 (for pyridine-2,6-dicarboxylate) lmaleidykla.lt
Pb(II)1:211.8 (for pyridine-2,6-dicarboxylate) lmaleidykla.lt
Cd(II)1:211.0 (for pyridine-2,6-dicarboxylate) lmaleidykla.lt
Ni(II)1:16.62 (for 4-(3-heptyl)pyridine-2-carboxylic acid) redalyc.org
Zn(II)1:16.40 (for 6-(3-pentyl)pyridine-2-carboxylic acid) redalyc.org
Co(II)1:1~5.5-6.0 (Typical range) scispace.com
Note: Stability constants can vary significantly with experimental conditions (temperature, ionic strength, solvent) and ligand modifications. The values for pyridine-2,6-dicarboxylate (B1240393) are included for comparative context.

The coordination sphere of a metal ion in a picolinate complex is often completed by other ligands, known as auxiliary or co-ligands. These ligands play a critical role in directing the final structure of the complex, influencing its dimensionality, topology, and properties. rsc.orgrsc.org Common auxiliary ligands include water molecules, simple anions (e.g., halides, acetate), or other N-donor organic molecules like 1,10-phenanthroline (B135089) (phen) and bipyridine (bpy). rsc.orgresearchgate.net

The presence of a chelating auxiliary ligand like phenanthroline can lead to the formation of discrete, zero-dimensional (0D) mononuclear or dinuclear complexes by satisfying the metal's coordination sites and preventing polymerization. rsc.org Conversely, using simple bridging ligands or adjusting reaction conditions to involve water molecules in bridging roles can promote the extension of structures into 1D chains, 2D layers, or 3D frameworks. researchgate.net For example, the same benzimidazole-based ligand can form a dinuclear complex in the presence of oxalate (B1200264) but a five-coordinate mononuclear complex with picolinate as the auxiliary ligand, demonstrating the profound structural control exerted by these co-ligands. semanticscholar.org Therefore, the rational selection of auxiliary ligands is a key strategy in crystal engineering for designing metal-picolinate materials with desired architectures and functionalities. rsc.org

Investigation of Stoichiometry and Stability Constants

Coordination with Alkali and Alkaline Earth Metal Ions

The interaction of pyridine-2-carboxylate with alkali and alkaline earth metal ions is fundamental to understanding its role in forming more complex structures and influencing reaction environments.

Role of Sodium in Complex Formation (e.g., Polyoxometalate Hybrids)

In the construction of organic-inorganic hybrid materials, such as those involving polyoxometalates (POMs), the sodium ion often plays a crucial role beyond that of a simple charge-balancing cation. Research has shown that Na⁺ can act as a structural linker or template, directing the assembly of the final architecture. For instance, in hybrid complexes based on POMs and organic linkers like EDTA, the sodium ion is integral to building the stable complex, bridging between components. tandfonline.com The Na-O bond lengths in such structures typically range from 2.323(13) to 2.628(5) Å. tandfonline.com

Supramolecular Assembly via Metal-Ligand Interactions

The pyridine-2-carboxylate ligand is adept at forming extensive supramolecular networks through various non-covalent interactions. The coordination of the sodium ion to the picolinate ligand, involving both the nitrogen atom and the carboxylate group, can lead to the formation of one-, two-, or three-dimensional coordination polymers. bath.ac.uk

Mechanistic Studies of Metal-Ligand Binding

Understanding the mechanisms of metal-ligand binding, including the rates of complex formation and dissociation, is key to predicting and controlling the behavior of these complexes in various applications.

Kinetics of Complexation and Dissociation

Kinetic studies on the formation of metal-picolinate complexes often reveal multi-step mechanisms. A common pathway involves the initial rapid substitution of a solvent molecule (e.g., water) from the metal's coordination sphere by one of the donor atoms of the picolinate, followed by a slower ring-closing step where the second donor atom binds to form the stable chelate ring.

For example, the reaction of the trans-[MnN(H₂O)(CN)₄]²⁻ complex with pyridine-2-carboxylate involves two main steps:

A rapid, thermodynamically unfavorable aqua substitution to form a monodentate intermediate, [MnN(η¹-pico)(CN)₄]³⁻. This step is often too fast to be observed by conventional stopped-flow techniques. acs.org

A slower, observable step involving cyanide substitution to form the final bidentate chelate complex, [MnN(η²-pico)(CN)₃]²⁻. acs.org

The dissociation of these complexes can also be studied, with rates often dependent on factors like pH. For instance, a manganese(II) complex with a pyridine-based macrocyclic ligand containing an acetate (B1210297) arm exhibits fast dissociation kinetics, with a short half-life at physiological pH. rsc.org

Kinetic Parameters for the Formation of Bidentate Pyridine-Carboxylate Complexes with [MnN(H₂O)(CN)₄]²⁻ at 25°C acs.org
LigandOverall Formation Rate Constant (k₁′, M⁻¹s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Pyridine-2-carboxylate(1.15 ± 0.04) × 10⁻³102 ± 148 ± 3
Pyridine-2,3-dicarboxylate(1.1 ± 0.1) × 10⁻³93 ± 220 ± 4
Pyridine-2,4-dicarboxylate(8.5 ± 0.5) × 10⁻⁴123 ± 5115 ± 14
Pyridine-2,5-dicarboxylate(1.08 ± 0.04) × 10⁻³106 ± 160 ± 2

Influence of Substituents on Coordination Strength and Selectivity

The electronic properties of substituents on the pyridine ring significantly modulate the coordination strength and selectivity of the picolinate ligand. These effects can be systematically studied and correlated with Hammett substituent constants (σ). rsc.orgacs.org

Electron-donating groups (EDGs), such as methyl (-CH₃), increase the electron density on the pyridine nitrogen, enhancing its σ-donor capability and generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the nitrogen, weakening the σ-donation but potentially increasing the π-acceptor ability of the ligand. rsc.org

This electronic tuning affects both the thermodynamics (stability constants) and kinetics (rates of formation or dissociation) of the complexes. In studies of iridium-based water oxidation catalysts, the catalytic activity, which is linked to the ease of ligand detachment, was found to correlate with the Hammett parameter of the substituent on the picolinate ligand. acs.org Generally, the catalytic activity increased as the electron-donating property of the ligand decreased, suggesting that ligand loss is a key step in catalyst activation. acs.org Similarly, in lanthanide complexes, the electron-accepting ability of the picolinate ligand, which can be tuned by substituents, influences photo-physical properties by providing a quenching pathway for the excited state of the antenna molecule. rsc.org A linear correlation is often observed between the reduction potentials of the substituted pyridine units and their Hammett constants. rsc.org

Influence of Substituents on Coordination Properties
Substituent TypeExampleEffect on Pyridine NitrogenGeneral Effect on M-N Bond StrengthObserved Impact
Electron-Donating (EDG)-CH₃, -OCH₃Increases electron densityStrengthens σ-bondMore strongly coordinated, slower ligand loss. acs.org
Electron-Withdrawing (EWG)-Cl, -CF₃, -NO₂Decreases electron densityWeakens σ-bond, may enhance π-backbondingMore labile ligand, can facilitate higher catalytic turnover. rsc.orgacs.org

Stereochemistry and Chirality in Metal Complexes

The three-dimensional arrangement of ligands around a central metal ion, or stereochemistry, is a critical aspect of coordination chemistry, giving rise to various forms of isomerism.

In octahedral or square planar complexes containing two picolinate ligands, geometric isomers (cis and trans) can exist. ntu.edu.sglibretexts.orgcrunchchemistry.co.uk The cis isomer has the two nitrogen atoms adjacent to each other (90° apart in an octahedron), while in the trans isomer, they are opposite (180° apart). The preferred isomer is often dictated by steric and electronic factors, including the size of other ligands in the coordination sphere. uwimona.edu.jm

Furthermore, if the picolinate ligand itself is made chiral, for example by introducing a bulky, atropisomeric group, the resulting metal complexes can be chiral. oup.comresearchgate.net This has significant implications for applications in asymmetric catalysis and enantioselective recognition. acs.orgmdpi.com For instance, novel axially chiral ligands have been designed by merging a picolinic acid unit with a BINOL scaffold, and their copper complexes have been used to catalyze asymmetric oxidative coupling reactions with high enantioselectivity. acs.org

In another example, chiral rhenium(I) picolinic acid complexes have been shown to act as enantioselective inhibitors of the SARS-CoV-2 main protease. rsc.orgrsc.org The chiral separation of the metal complex revealed that one enantiomer was significantly more active than the other, highlighting that the specific three-dimensional structure of the complex is crucial for its biological function. rsc.orgrsc.org This enantioselectivity arises from the specific binding interactions of the chiral complex within the enzyme's active site. nih.govscilit.comnih.gov

Applications in Catalysis and Reaction Mechanisms Involving Sodium Pyridine 2 Carboxylate

Role as a Ligand in Homogeneous Catalysis

As a ligand, sodium pyridine-2-carboxylate (or its in situ generated carboxylate form from picolinic acid) participates in several metal-catalyzed reactions. Its coordination to a metal center can stabilize the catalyst, modulate its electronic properties, and direct the reaction to a specific site on a substrate.

While direct examples detailing this compound as an external ligand in desulfinative coupling are less common than the use of the sulfinate itself as a substrate, the established coordination behavior of the pyridine-2-yl motif is key. The reaction between sodium pyridine-2-sulfinate and 1-bromo-4-fluorobenzene, for example, proceeds in high yield, showcasing the effectiveness of this class of compounds in palladium-catalyzed transformations. nih.govacs.org The stability of the pyridine-palladium interaction suggests that pyridine (B92270) carboxylates could serve as effective ancillary ligands, stabilizing the catalytic species during the reaction. acs.org

Pyridine-2-carboxylic acid and its sodium salt are pivotal in directing ruthenium-catalyzed C-H activation and functionalization, such as acyloxylation. In these reactions, the carboxylate group acts as a directing group, positioning the ruthenium catalyst near a specific C-H bond on the substrate, facilitating its cleavage and subsequent functionalization. researchgate.net A protocol for the ruthenium-catalyzed C(sp²)–H acyloxylation of 2-aroyl pyridine derivatives utilizes simple sodium carboxylates, where the pyridine ring of the substrate itself acts as a transformable directing group. researchgate.net

The process is believed to involve the formation of a cyclometalated ruthenium intermediate, where the metal is bound to both the pyridine nitrogen and the carbon of the C-H bond being activated. This chelation-assisted strategy allows for high chemo- and regioselectivity. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups and can be applied to complex molecules, including the late-stage functionalization of pharmaceuticals. researchgate.net The proposed mechanism often involves a reversible C-H ruthenation followed by an oxidation step that induces the C-O bond-forming reductive elimination to yield the acyloxylated product. nih.gov

Typical Reaction Conditions for Ruthenium-Catalyzed C-H Acyloxylation:

Component Condition
Catalyst Ruthenium(II) complex (e.g., [Ru(p-cymene)Cl₂]₂)
Directing Group Pyridine-2-carbonyl or similar
Acyl Source Carboxylic Acids / Sodium Carboxylates
Oxidant Often required (e.g., AgOAc, Cu(OAc)₂)

The pyridine-2-carboxylate ligand is instrumental in the development of molecular catalysts for water oxidation, a critical reaction for artificial photosynthesis and hydrogen fuel production. nih.gov Ruthenium complexes incorporating carboxylate-containing ligands, including pyridine-2-carboxylate, have been a major focus. The introduction of a carboxylate group into the ligand framework of a ruthenium complex can dramatically lower the Ru(III)/Ru(II) redox potential, which is a key step in the catalytic cycle. diva-portal.org For example, substituting a bipyridine ligand in [Ru(bpy)₃]²⁺ with pyridine-2-carboxylate lowers the potential from approximately 1.54 V to 1.12 V. diva-portal.org This effect stems from the carboxylate being a negatively charged, strong sigma-donating ligand that stabilizes higher oxidation states of the metal center. diva-portal.org

Iridium-based catalysts have also been studied. Complexes of the type [Cp*Ir(X-pic)NO₃], where "pic" is the pyridine-2-carboxylate ligand, have been systematically evaluated as water oxidation catalysts. researchgate.netacs.org Interestingly, studies suggest that while the electronic properties of the ligand influence reaction rates, the ligand itself may detach from the metal center during the activation of the precatalyst. researchgate.netacs.org The catalytic activity in these systems can be complex, sometimes involving the degradation of the initial complex to form highly active species like iridium oxides. acs.org

Impact of Pyridine-2-Carboxylate Ligand on Ru-Complex Redox Potentials:

Complex Ru(III)/Ru(II) Potential (V vs. NHE) Citation
[Ru(bpy)₃]²⁺ ~1.54 V diva-portal.org

Ruthenium-Catalyzed C-H Acyloxylation Reactions

Catalytic Activity in Organic Transformations

Beyond its role as an ancillary ligand, pyridine-2-carboxylic acid and its derivatives can act as catalysts themselves or as essential components in catalytic systems that facilitate complex organic transformations.

Pyridine-2-carboxylic acid (P2CA) has been identified as an efficient and environmentally friendly organocatalyst for multi-component reactions (MCRs). rsc.orgrsc.orgresearchgate.net MCRs are highly valuable as they allow the synthesis of complex molecules in a single step from three or more reactants, reducing waste and improving efficiency. rsc.org

For instance, P2CA has been successfully used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, achieving excellent yields (84–98%) under mild conditions. rsc.orgrsc.orgresearchgate.net Similarly, it has been employed as a sustainable catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov In these reactions, P2CA is thought to act as a bifunctional catalyst, where the acidic carboxylic proton activates one substrate (e.g., an aldehyde) while the basic pyridine nitrogen interacts with another component, facilitating the key bond-forming steps. The catalyst is often recyclable, adding to the green credentials of the protocol. rsc.org

The concept of chelation-assistance is a cornerstone of modern catalysis and is central to the function of this compound and its acid form. mdpi.com Chelation-assisted C-H functionalization is a powerful strategy for constructing complex molecules with high selectivity. mdpi.comrsc.org The pyridine-2-carboxylate moiety functions as a bidentate directing group, binding to a metal catalyst (like palladium or ruthenium) through its nitrogen and oxygen atoms. diva-portal.orgmdpi.com

This coordination forms a stable five- or six-membered metallacycle intermediate, which holds the catalyst in close proximity to a specific C-H bond, typically at the ortho-position of an attached aryl ring. mdpi.comrsc.org This proximity effect overcomes the high energy barrier typically associated with C-H bond cleavage, allowing for selective functionalization. The ruthenium-catalyzed C-H acyloxylation discussed previously is a prime example of this phenomenon. researchgate.net This strategy has been widely applied to various transformations, including arylations, olefinations, and acylations, demonstrating its versatility and power in organic synthesis. mdpi.comrsc.orgnih.gov

Multi-component Reactions Facilitated by Pyridine-2-carboxylic Acid Derivatives

Mechanistic Investigations of Catalytic Cycles

The role of this compound, and its corresponding acid form, picolinic acid, in catalytic cycles is a subject of detailed mechanistic investigation. Understanding the intermediates, transition states, and the precise steps of these reactions is crucial for optimizing existing catalytic systems and designing new ones.

Intermediate Characterization and Spectroscopic Probes

The identification and characterization of intermediate species in catalytic reactions involving pyridine-2-carboxylate are paramount to elucidating reaction mechanisms. Various spectroscopic techniques are employed to probe these transient species.

In studies of manganese-based oxidation catalysis, it has been discovered that certain pyridyl-containing ligands can decompose in the presence of a manganese source, H₂O₂, and a base to form pyridine-2-carboxylic acid in situ. rsc.org This decomposition occurs before the catalyzed oxidation of substrates, and ¹H NMR spectroscopy has been instrumental in demonstrating this ligand transformation. rsc.org The catalytic activity and selectivity observed in these systems are often identical to those using pyridine-2-carboxylic acid directly. rsc.org

For iron-based catalytic systems, such as the Gif family of catalysts for hydrocarbon oxygenation, UV-visible spectrophotometry and Electron Paramagnetic Resonance (EPR) spectroscopy are key tools. researchgate.net In the reaction of [Fe(pic)₃] with hydrogen peroxide in pyridine, kinetically stable intermediates have been detected. researchgate.net EPR measurements, using H₂O₂ and t-BuOOH as oxidants, help to probe these intermediates further. researchgate.net These studies indicate that in wet pyridine, [Fe(pic)₃] can undergo reversible dissociation of a picolinate (B1231196) ligand to form [Fe(pic)₂(py)(OH)]. researchgate.net The addition of aqueous hydrogen peroxide then leads to the formation of a high-spin hydroperoxy complex, [Fe(pic)₂(py)(η¹-OOH)]. researchgate.net

In the context of water oxidation catalysis by ruthenium complexes, the introduction of carboxylate groups, including pyridine-2-carboxylate, into the ligand framework has been shown to significantly lower the Ru(III)/Ru(II) redox potentials. nih.govacs.org For example, substituting a bipyridine ligand in [Ru(bpy)₃]²⁺ with pyridine-2-carboxylate reduces the redox potential from approximately 1.54 V to 1.12 V. nih.govacs.org This effect is crucial for the first step in the catalytic cycle of these Ru(II) complexes. nih.gov

Spectroscopic studies on the interaction of vanadium-picolinato complexes with biomolecules like RNase A have utilized a suite of techniques including electrospray ionization-mass spectrometry (ESI-MS), circular dichroism, UV-visible absorption spectroscopy, and EPR. nih.govresearchgate.net These methods confirm the interaction and help identify the binding sites. EPR, in particular, has been used to determine that carboxylate groups from amino acid residues and imidazole (B134444) nitrogen from histidine residues are involved in the vanadium binding at different pH values. nih.govresearchgate.net

The table below summarizes some of the spectroscopic techniques used to characterize intermediates in reactions involving pyridine-2-carboxylate.

Spectroscopic TechniqueSystem/ReactionIntermediate/Species Characterized
¹H NMR SpectroscopyManganese-based oxidationDegradation of pyridyl ligands to pyridine-2-carboxylic acid rsc.org
UV-visible SpectrophotometryIron picolinate/H₂O₂Kinetically stable iron intermediates researchgate.net
Electron Paramagnetic Resonance (EPR)Iron picolinate/H₂O₂High-spin iron hydroperoxy species researchgate.net
ESI-Mass SpectrometryV(IV)O-picolinato/RNase AAdduct formation between the complex and protein nih.govresearchgate.net
Circular DichroismV(IV)O-picolinato/RNase AInteraction between the metal complex and protein nih.govresearchgate.net

Kinetic Isotope Effects and Rate-Determining Steps

In the context of decarboxylation reactions of pyridine-2-carboxylic acid (picolinic acid) derivatives, KIEs have provided significant mechanistic insights. For the decarboxylation of 3-hydroxypicolinic acid, the ¹³C KIE was found to be 2.0% in the region where the Hammick ylide mechanism is dominant. cdnsciencepub.com However, at higher acidities where a protonation mechanism takes over, the KIE drops to 1.3%, indicating that the decarboxylation of a protonated intermediate is rate-determining. cdnsciencepub.com In an intermediate region, the KIE is even lower at 0.4%. cdnsciencepub.com These findings support a dual-mechanism pathway dependent on the acidity of the solution. cdnsciencepub.com

Similarly, studies on the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid, a related heterocyclic carboxylic acid, have utilized both solvent-deuterium and ¹²C/¹³C KIEs. scholaris.ca These studies suggest an associative mechanism involving the addition of water to the carboxyl group, which is consistent with the observed isotope effects. scholaris.ca

In palladium-catalyzed desulfinative cross-coupling reactions, the nature of the sulfinate salt (e.g., sodium pyridine-2-sulfinate versus a carbocyclic sulfinate) dictates the catalyst's resting state and the turnover-limiting step. nih.govacs.org For reactions involving sodium pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting-state intermediate. nih.govacs.org The rate-determining step in this case is the extrusion of SO₂ from this complex. nih.govacs.org This is supported by kinetic studies showing a first-order dependence on the palladium acetate (B1210297) concentration, consistent with the catalyst resting state being a palladium sulfinate complex and the rate-limiting step being the SO₂ extrusion. acs.org

The table below presents KIE data for the decarboxylation of a related compound, highlighting how isotope effects can vary with the reaction mechanism.

ReactionProposed MechanismIsotopeKIE ValueImplication
Decarboxylation of 3-hydroxypicolinic acidYlide mechanism¹³C2.0%Decarboxylation via ylide intermediate is rate-determining cdnsciencepub.com
Decarboxylation of 3-hydroxypicolinic acidProtonation mechanism¹³C1.3%Decarboxylation of protonated intermediate is rate-determining cdnsciencepub.com

Role of Carboxylate as an Oxide Relay in Catalysis

A conceptually novel function for carboxylate groups in catalysis is the "oxide relay" mechanism, which has been investigated in the context of water oxidation. nih.govacs.org This mechanism involves a pendant carboxylate group that is not directly coordinated to the metal center but is positioned to facilitate key bond-forming steps.

In a highly active Ru(tda)(py)₂ water oxidation catalyst (where 'tda' is a ligand containing carboxylate groups), the carboxylate acts as an oxide relay by:

Providing an intramolecular nucleophilic oxygen atom close to a metal-oxo group, which facilitates the O-O bond formation. nih.govacs.org

Later in the catalytic cycle, offering a remote electrophilic center to facilitate the nucleophilic attack of a hydroxide (B78521) ion. nih.govacs.org

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have been crucial in modeling these steps. nih.gov These simulations have shown that at low pH, the nucleophilic attack by a hydroxide anion is the rate-limiting step, while at high pH, the O-O bond formation becomes rate-limiting. nih.govacs.org The oxide relay functionality of the carboxylate group is key to the high efficiency of this catalyst. nih.govacs.org While discovered in a ruthenium-based system, this principle is potentially generalizable to other metal catalysts, opening new avenues for the design of next-generation water oxidation catalysts. nih.govacs.org Isotope labeling experiments using ¹⁸O-labeled water have been proposed to provide experimental validation for this mechanism. nih.govacs.org

Heterogenized Catalysts Incorporating Pyridine-2-carboxylate Units

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue, enhancing catalyst recyclability and process sustainability. Pyridine-2-carboxylate units are attractive components for creating heterogenized catalysts, particularly within the structure of Metal-Organic Frameworks (MOFs). researchgate.netd-nb.infocrimsonpublishers.commdpi.comresearchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters (nodes) and organic ligands (linkers). researchgate.netd-nb.infocrimsonpublishers.commdpi.comresearchgate.net The modular nature of MOFs allows for the tuning of their structure, porosity, and functionality. d-nb.infomdpi.com Pyridine-2-carboxylate (picolinate) is a valuable ligand for MOF synthesis due to its chelating ability and the potential for the resulting framework to have catalytic applications in areas like gas sorption, separation, and heterogeneous catalysis. researchgate.net

Researchers have synthesized rigid, polytopic picolinate ligands bridged by ethynylene spacers for MOF applications. researchgate.net These ligands are designed to create robust and porous frameworks. While the use of polytopic picolinate ligands in MOFs is still an emerging area, the potential for creating tailored catalytic materials is significant. researchgate.net MOFs incorporating picolinate can act as heterogeneous catalysts in various organic transformations, including oxidation and condensation reactions. d-nb.info

The synthesis of these materials often employs methods like solvothermal or microwave-assisted techniques. d-nb.info The stability of the resulting MOF, particularly its resistance to moisture and high temperatures, is a critical factor for its practical application in catalysis. d-nb.info

Spectroscopic and Diffraction Characterization of Sodium Pyridine 2 Carboxylate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the key functional groups within sodium pyridine-2-carboxylate, namely the carboxylate and the pyridine (B92270) ring.

Infrared (IR) spectroscopy is a powerful tool for characterizing this compound, as the vibrational frequencies of its functional groups are highly informative. The formation of the carboxylate salt from its parent carboxylic acid (picolinic acid) results in distinct changes in the IR spectrum. The broad O–H bond absorption, typically seen between 2500 and 3300 cm⁻¹ in the acid, is absent in the sodium salt. pressbooks.pub

The most significant features in the IR spectrum of a carboxylate are the two intense peaks arising from the -CO₂⁻ group. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations. For carboxylates in general, the asymmetric stretch appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch is found between 1450–1360 cm⁻¹. spectroscopyonline.com In derivatives such as 4-iodo-pyridine-2-carboxylic acid sodium salt, these bands are observed in the 1600–1550 cm⁻¹ and 1400 cm⁻¹ ranges, respectively. The presence of these two strong bands, and the absence of the typical carboxylic acid C=O stretch (around 1710 cm⁻¹ for dimers), confirms the deprotonation of the carboxylic acid and the formation of the sodium salt. pressbooks.pubspectroscopyonline.com

Vibrations associated with the pyridine ring also provide characteristic absorptions. These C–N and C=C stretching modes typically appear in the fingerprint region of the spectrum. For instance, in an iodinated derivative, pyridine ring vibrations are noted in the 1220–1160 cm⁻¹ region. The interaction of the pyridine nitrogen and the carboxylate group with metal centers, as seen in various complexes, can lead to shifts in these vibrational frequencies, providing evidence of coordination. acs.org

Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Description
Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) 1650–1540 A strong and characteristic absorption for the carboxylate anion. spectroscopyonline.com
Symmetric Carboxylate Stretch (νₛ(COO⁻)) 1450–1360 A strong absorption, the position of which helps confirm the salt structure. spectroscopyonline.com

Raman spectroscopy complements IR spectroscopy in the structural analysis of this compound. Studies have been conducted on alkali metal pyridine-2-carboxylates using FT-Raman spectroscopy. researchgate.net In the Raman spectra of picolinates, the most intense signals are typically those from the pyridine ring, specifically the ring "breathing" and stretching vibrations (ν(C=C), ν(C=N)). sci-hub.se

When pyridine-2-carboxylate acts as a ligand in metal complexes, such as with lanthanides, Raman spectroscopy helps to elucidate the coordination. sci-hub.se In surface-enhanced Raman spectroscopy (SERS) studies of related molecules adsorbed on metal surfaces like gold, the disappearance of the carboxylic acid C=O stretch and the appearance of carboxylate bands confirm chemisorption as the carboxylate. acs.org Furthermore, a low-frequency band attributed to the metal-carboxylate stretching vibration (e.g., Au-COO⁻ near 180 cm⁻¹) can sometimes be observed, providing direct evidence of the coordination bond. acs.org

Table 2: Key Raman Shifts for Pyridine-2-carboxylate Species

Vibrational Mode Approximate Frequency (cm⁻¹) Description
Ring Breathing/Stretching (ν(C=C), ν(C=N)) Varies Typically the most intense lines in the spectrum. sci-hub.se
Symmetric Carboxylate Stretch (νₛ(COO⁻)) ~1383 Observed in SERS, indicating carboxylate formation. acs.org
Carboxylate Bending (δ(COO⁻)) ~856 Observed in SERS of related carboxylates. acs.org

Infrared (IR) Spectroscopy for Carboxylate and Pyridine Ring Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the proton and carbon environments in this compound and its derivatives.

The ¹H NMR spectrum of this compound displays characteristic signals for the four protons on the pyridine ring. These protons are in distinct chemical environments and exhibit coupling patterns that allow for their unambiguous assignment. The signals are typically found in the downfield region (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the nitrogen atom and the carboxylate group.

In a hybrid inorganic-organic assembly containing sodium-pyridine-2-carboxylic acid, the proton signals were observed as multiplets and a triplet at chemical shifts of δ 8.22, 8.96, 9.06, and 9.27 ppm. tandfonline.com It was noted that these protons all exhibit higher chemical shifts compared to the free picolinic acid, a phenomenon attributed to the coordination of the molecules to the sodium ion. tandfonline.com The coupling constants between adjacent protons on the ring are typically in the range of 4-8 Hz for ortho coupling, 1-3 Hz for meta coupling, and <1 Hz for para coupling, which aids in assigning the specific protons.

Table 3: Representative ¹H NMR Data for a this compound Containing Complex

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.22 m 0.8
H-4 8.96 m 0.8
H-3 9.06 m 0.8
H-6 9.27 t 0.8

Data from a hybrid assembly containing sodium-pyridine-2-carboxylic acid. tandfonline.com

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. It shows six distinct signals: five for the pyridine ring carbons and one for the carboxylate carbon. The carboxylate carbon (C=O) is the most downfield signal, typically appearing in the range of 165 to 185 ppm. pressbooks.pub In methyl ester derivatives of pyridine-2-carboxylic acid, this carbonyl carbon resonates around 161-165 ppm. ukm.edu.my

The five carbons of the pyridine ring resonate in the aromatic region, generally between 110 and 160 ppm. ukm.edu.myznaturforsch.com The carbon atom adjacent to the carboxylate group (C-2) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are typically the most deshielded among the ring carbons. Assigned spectra for alkali metal pyridine-2-carboxylates have been reported, confirming these general features. researchgate.net

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Pyridine-2-carboxylate Derivatives

Carbon Atom Chemical Shift Range (δ, ppm) Notes
Carboxylate (COO⁻) 161–185 The most downfield signal in the spectrum. pressbooks.pubukm.edu.my

The coordination of this compound to metal ions can be investigated using multinuclear NMR techniques, which provide direct insight into the binding sites. Pyridine-2-carboxylate typically acts as a bidentate ligand, coordinating to metals through the pyridine nitrogen and a carboxylate oxygen atom to form a stable five-membered ring. dergipark.org.tr

While ¹H and ¹³C NMR can indicate coordination through changes in chemical shifts, other nuclei can serve as more direct probes. ¹⁵N NMR spectroscopy is particularly powerful for studying the involvement of the pyridine nitrogen in metal coordination or hydrogen bonding. mdpi.com The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. Upon coordination to a metal ion, a significant shift in the ¹⁵N resonance is expected, providing clear evidence of the N-metal bond formation. mdpi.com

13C NMR for Carbon Skeleton Analysis

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of this compound and its derivatives. It provides fundamental information on the atomic and molecular structure of single crystals and the phase properties of bulk materials.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its coordination compounds, SCXRD reveals detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions, such as hydrogen bonding.

Research has shown that this compound can form complex coordination polymers. In one instance, a one-dimensional zigzag chain structure was assembled from [GeW₁₂O₄₀]⁴⁻ anions and a sodium-pyridine-2-carboxylic complex, [Na(C₆H₅NO₂)₃(H₂O)₂]⁺. tandfonline.com The crystal data for this hybrid assembly indicated an orthorhombic system with a P2₁2₁2₁ space group. tandfonline.com

The pyridine-2-carboxylate ligand, often called picolinate (B1231196), is a versatile building block in coordination chemistry. Its derivatives are used to construct coordination polymers with various metals. For example, two new coordination polymers of Cu(II) and Co(II) incorporating a triazole-functionalized pyridine-4-carboxylate ligand were synthesized and found to form 1D zigzag chain structures. mdpi.com SCXRD analysis showed they crystallize in monoclinic space groups, C2/c and P2₁/n, respectively. mdpi.com Similarly, lanthanoid-based coordination polymers with picolinate ligands have been synthesized, forming 3D anionic lattices with triangular cavities in the orthorhombic Pna2₁ space group. mdpi.com

In complexes involving other metals, such as iron, the picolinate ligand facilitates the formation of intricate polynuclear clusters. A notable example is the heterodinuclear sodium-iron complex, [NaFe(PIC2DET)(μ-O₂CTrp)₃], where the Fe···Na distance was determined to be 3.181(2) Å. acs.org Another study reported an {Fe₈Na₄} cluster, [Fe₈Na₄O₄(O₂CPh)₁₆(pic)₄(H₂O)₄], where picolinate ligands bridge two {Fe₄Na₂} units. researchgate.net The structural determination of a dinuclear manganese(IV) complex, Mn₂O₂(pic)₄·MeCN, revealed a Mn₂(μ-O)₂ core with a Mn-Mn separation of 2.747 (2) Å and an approximately octahedral geometry around the metal centers. ufl.edu

The table below summarizes crystallographic data for selected compounds containing the pyridine-2-carboxylate moiety or its derivatives.

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesRef.
NaH₃(C₆H₅NO₂)₄[GeW₁₂O₄₀]·7H₂OOrthorhombicP2₁2₁2₁1D zigzag chain assembled by alternating [GeW₁₂O₄₀]⁴⁻ and [Na(C₆H₅NO₂)₃(H₂O)₂]⁺ units. tandfonline.com
[Fe₈Na₄O₄(O₂CPh)₁₆(pic)₄(H₂O)₄]Not specifiedNot specifiedContains two {Fe₄Na₂} units bridged by two picolinate ligands. researchgate.net
[(CH₃)₂NH₂][Ln(L₁)₂]·H₂O·CH₃COOH (Ln = Eu, Gd, Tb, Dy, Ho; L₁ = 5,5′-(ethyne-1,2-diyl)dipicolinate)OrthorhombicPna2₁3D anionic lattice with triangular cavities. mdpi.com
[Cu(II) Coordination Polymer with 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate]MonoclinicC2/c1D zigzag chain structure forming a 2D supramolecular network through hydrogen bonds. mdpi.com
[Co(II) Coordination Polymer with 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate]MonoclinicP2₁/n1D zigzag chain structure forming a 2D supramolecular network through hydrogen bonds. mdpi.com
Diaquobis-picolinatocobalt(II) dihydrateMonoclinicP2₁/nOctahedral geometry confirmed. researchgate.net
[Fe₂(PIC2DET)(μ-O₂CTrp)₃][OTf]Not specifiedNot specifiedDiiron(II) complex formed by substitution of sodium in a heterodinuclear precursor. acs.org
Mn₂O₂(pic)₄·MeCNTetragonalP4/nccContains a Mn₂(μ-O)₂ core; peripheral ligation by four bidentate picolinate ligands. ufl.edu

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline, or bulk, materials. It is routinely used to confirm the phase purity of a synthesized sample of this compound or its derivatives. mdpi.comnih.gov The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the single-crystal X-ray diffraction data. nih.govacs.org A good match between the experimental and simulated diffractograms confirms that the bulk material consists of a single crystalline phase and is structurally identical to the single crystal analyzed. mdpi.comacs.org

PXRD is also valuable for studying the stability of materials under different conditions. For instance, the technique has been used to assess the structural integrity of lanthanoid picolinate-based coordination polymers after being soaked in aqueous solutions of varying pH. nih.gov Furthermore, PXRD can identify amorphous materials, which lack long-range crystalline order and thus produce broad, diffuse diffraction patterns instead of sharp peaks. researchgate.net The technique is also used to characterize different crystalline forms (polymorphs) of a compound, each of which will have a unique XRPD pattern with peaks at specific 2θ angles. google.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound and its derivatives, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. ESI-MS is particularly useful for analyzing polar, non-volatile compounds and can be used to confirm the formation of a target complex. acs.org For instance, the negative ion mode can detect the [M–Na]⁻ ion of sodium 5-pyridin-2-yl-1H-pyrrole-2-carboxylate.

The fragmentation behavior of pyridine carboxylic acid esters under electron ionization (EI) has been studied in detail. tandfonline.comtandfonline.com The position of the carboxyl group on the pyridine ring significantly influences the fragmentation pathways. For 2-substituted isomers like pyridine-2-carboxylic acid esters, the fragmentation is distinct from the 3- and 4-isomers. tandfonline.com A key fragmentation process for the 2-isomer involves the loss of ·OCH₃ to form an [M - ·OCH₃]⁺ ion, followed by the elimination of carbon monoxide (CO). tandfonline.comacs.org Another characteristic fragmentation is the loss of CH₂O from the molecular ion, which is less prominent in the other isomers. tandfonline.com These specific fragmentation patterns, often involving rearrangement processes with the participation of the ring nitrogen, are crucial for the mass spectrometric identification of these compounds. tandfonline.comtandfonline.com

Other Spectroscopic Methods (e.g., Mössbauer Spectroscopy)

While not applicable to this compound itself, ⁵⁷Fe Mössbauer spectroscopy is an indispensable technique for studying the iron-containing derivatives of pyridine-2-carboxylic acid. This method provides detailed information about the electronic environment of iron nuclei, specifically their oxidation state, spin state, and the symmetry of their coordination sphere. researchgate.net

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). The isomer shift is sensitive to the s-electron density at the nucleus and is indicative of the oxidation and spin state of the iron atom. For example, isomer shift values in the range of 0.58-0.74 mm s⁻¹ (relative to sodium nitroprusside) are characteristic of high-spin Fe(III) in carboxylate complexes. In another study, an isomer shift of 0.18 mm s⁻¹ was indicative of a low-spin Fe(II) state. researchgate.net

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insight into the symmetry of the ligand environment. Large ΔE₋ values suggest a significant distortion from a perfectly symmetrical (e.g., octahedral or tetrahedral) geometry. In studies of polynuclear iron-picolinate clusters, Mössbauer spectroscopy has confirmed the presence of high-spin Fe³⁺ ions in an octahedral environment. researchgate.net The technique is also sensitive to dynamic processes, such as electron transfer in mixed-valence diiron(II,III) complexes, where the spectra can change significantly with temperature. radiochem.org

The table below presents typical Mössbauer parameters for iron complexes featuring picolinate or related ligands.

Complex/CompoundTemperature (K)Isomer Shift (δ) (mm s⁻¹)Quadrupole Splitting (ΔE₋) (mm s⁻¹)Inferred Iron StateRef.
FeL₂₂ (L = N,N-diethyl-N′-(pyridin-2-yl)methylene)ethane-1,2-diamine)Room Temp.0.180.88Low-spin Fe(II) researchgate.net
Fe(III) carboxylate complexes (general)Not specified0.58 - 0.740.30 - 2.71High-spin Fe(III)
[FeIV(O)(tris(pyridyl-2-methyl)amine)(MeCN)]²⁺4.20.010.92S = 1 Fe(IV) nih.gov
[FeIV(O) complex with 2-quinoline-1-pyridine donor ligand]4.20.10Not specifiedS = 1 Fe(IV) nih.gov
[Fe₂(bpmp)(ppa)₂]X₂ (mixed-valence diiron complex)80 - 295Not specifiedNot specifiedValence-detrapped radiochem.org

Computational and Theoretical Studies of Sodium Pyridine 2 Carboxylate Systems

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations, balancing computational cost and accuracy. It is extensively used to explore the geometric and electronic properties of pyridine-2-carboxylic acid and its derivatives. cauverycollege.ac.inrsc.orgelectrochemsci.org These calculations provide a foundational understanding of the molecule's behavior at the electronic level.

Electronic Structure Elucidation and Charge Distribution

DFT calculations are employed to optimize the molecular geometry and to elucidate the electronic structure of the pyridine-2-carboxylate anion. These studies reveal the distribution of electron density across the molecule, which is crucial for understanding its coordination chemistry and reactivity.

Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution and intramolecular interactions. tandfonline.comresearchgate.netresearchgate.net For the pyridine-2-carboxylate anion, NBO analysis shows a significant delocalization of electron density within the molecule. The negative charge is primarily distributed across the carboxylate group, with the oxygen atoms being the most electronegative sites. researchgate.net The nitrogen atom in the pyridine (B92270) ring also exhibits a negative charge, making it a potential coordination site. researchgate.netaip.org This charge distribution is fundamental to the bidentate chelating nature of the pyridine-2-carboxylate ligand, where it coordinates to metal ions through the pyridine nitrogen and one of the carboxylate oxygens. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map is another tool that visualizes the electronic distribution. For pyridine-2-carboxylate, the MEP map typically shows negative potential regions around the carboxylate oxygen atoms and the pyridine nitrogen, identifying these as the primary sites for electrophilic attack and metal coordination. tandfonline.com

Reactivity Predictions and Orbital Analysis

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are important descriptors of chemical reactivity and stability. cauverycollege.ac.inrsc.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For pyridine-2-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level have determined the HOMO and LUMO energies. The HOMO is typically localized on the carboxylate group and the pyridine ring, while the LUMO is distributed over the pyridine ring system. cauverycollege.ac.inresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify different aspects of reactivity. cauverycollege.ac.inscielo.brias.ac.in These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 1: Frontier Molecular Orbital Properties of Pyridine-2-carboxylic Acid Calculated using DFT/B3LYP/6-31G(d,p) method.

ParameterValue (eV)
EHOMO-7.092 cauverycollege.ac.in
ELUMO-1.630 cauverycollege.ac.in
Energy Gap (ΔE)5.462 cauverycollege.ac.in

Table 2: Global Reactivity Descriptors for Pyridine-2-carboxylic Acid Calculated from HOMO and LUMO energies.

DescriptorFormulaValue
Ionization Potential (I)I ≈ -EHOMO7.092 eV cauverycollege.ac.in
Electron Affinity (A)A ≈ -ELUMO1.630 eV cauverycollege.ac.in
Chemical Hardness (η)η ≈ (I - A) / 22.731 eV cauverycollege.ac.in
Chemical Potential (μ)μ ≈ -(I + A) / 2-4.361 eV cauverycollege.ac.in
Electrophilicity Index (ω)ω = μ² / (2η)3.494 eV cauverycollege.ac.in
Softness (S)S = 1 / (2η)0.183 eV⁻¹ cauverycollege.ac.in

These calculated values suggest that pyridine-2-carboxylic acid is a relatively stable molecule, as indicated by its large HOMO-LUMO gap and hardness value. cauverycollege.ac.in

Conformational Analysis and Tautomerism

The pyridine-2-carboxylate anion can exhibit conformational flexibility, primarily related to the rotation around the C-C bond connecting the pyridine ring and the carboxylate group. acs.org Computational studies can map the potential energy surface for this rotation to identify the most stable conformers. For pyridine-2-carboxylic acid, the planar conformation, where the carboxyl group is coplanar with the pyridine ring, is generally the most stable due to conjugation effects.

Tautomerism is another important aspect to consider. For pyridine-2-carboxylic acid, keto-enol tautomerism is a possibility, particularly in derivatives with hydroxyl substituents. hud.ac.ukacs.orgmuni.czopenstax.org While sodium pyridine-2-carboxylate itself does not have a hydroxyl group for classical keto-enol tautomerism, the concept is relevant in the broader context of pyridine-carboxylic acids. In the solid state, proton transfer between the carboxyl group and the pyridine nitrogen can lead to the formation of a zwitterionic tautomer, although for simple pyridine-2-carboxylic acid, the neutral form is more stable. The presence of the sodium counter-ion stabilizes the carboxylate form. Studies on related systems, like pyrazole-4-carboxylic acid, show that proton disorder and dynamic proton transfer can occur in the solid state. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics of molecules in different environments. calvin.edu While specific MD simulation studies focusing solely on this compound are not abundant in the literature, the methodology has been applied to its metal complexes and related systems, demonstrating its potential for elucidating dynamic properties. calvin.eduresearchgate.netnih.gov

Ligand Dynamics in Solution and Solid States

In solution, MD simulations can model the solvation of the sodium and pyridine-2-carboxylate ions. These simulations can reveal the structure of the solvation shells, the number of solvent molecules surrounding each ion, and the dynamics of solvent exchange. For the pyridine-2-carboxylate anion, simulations can track its rotational and translational motion, as well as its conformational flexibility in the aqueous environment. The interaction between the sodium cation and the pyridine-2-carboxylate anion can also be studied, providing information on ion-pairing and the formation of solvent-separated or contact ion pairs. mdpi.com

Host-Guest Interactions and Complex Formation

The pyridine-2-carboxylate anion can act as a ligand in the formation of metal-organic frameworks (MOFs) and other supramolecular structures. rsc.org MD simulations can be employed to study the formation of these complexes and to investigate the interactions between a host structure and a guest molecule. The pyridine and carboxylate functional groups are known to participate in the formation of host-guest complexes through hydrogen bonding and coordination bonds. rsc.orgmdpi.comthno.org

MD simulations can model the process of a guest molecule entering the cavity of a host framework that incorporates pyridine-2-carboxylate units. These simulations can provide insights into the stability of the host-guest complex, the preferred binding orientation of the guest, and the free energy changes associated with the binding process. mpg.de This information is valuable for the rational design of new materials for applications such as molecular recognition, separation, and catalysis. rsc.orgacs.org

Mechanistic Pathway Modeling and Transition State Characterization

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways involving pyridine-2-carboxylate and its derivatives. Studies have focused on understanding reaction mechanisms, such as decarboxylation and cross-coupling reactions, by characterizing the transition states and intermediates.

In the decarboxylation of pyridinecarboxylic acids, it has been proposed that the isoelectric species, likely the zwitterion, and the anion are the primary species undergoing the reaction. cdnsciencepub.com The mechanism is thought to proceed through the loss of carbon dioxide to form a 2-pyridyl carbanion or an ylid. cdnsciencepub.com Kinetic studies and isotope effects support a mechanism where carbon-carbon bond breaking is the rate-determining step. cdnsciencepub.com

For palladium-catalyzed cross-coupling reactions involving sodium pyridine-2-sulfinate, a related compound, mechanistic studies have identified different catalyst resting states and turnover-limiting steps depending on the nature of the sulfinate. nih.gov For pyridine-2-sulfinate, the rate is limited by the extrusion of SO2. nih.gov In contrast, for carbocyclic sulfinates, transmetalation is the turnover-limiting step, with the aryl bromide oxidative addition complex being the resting state. nih.gov

Theoretical calculations have also been employed to understand the stability of different isomers in coordination compounds. For instance, in palladium(II) complexes with 2-halonicotinates, DFT calculations have shown that trans isomers are more stable than cis isomers by approximately 10 to 15 kJ mol–1. acs.org

Intermolecular Interaction Analysis

Hydrogen Bonding Networks

Hydrogen bonds are a dominant feature in the crystal structures of pyridine-2-carboxylic acid and its salts. Extensive networks of O–H···O, N–H···O, and C–H···O hydrogen bonds are commonly observed, leading to the formation of supramolecular synthons. researchgate.net In complexes involving pyridine-2-carboxylic acid (Hpydco), recurrent hydrogen-bonded motifs, such as the R22(8) graph set, have been identified. researchgate.net

The strength of these hydrogen bonds can be enhanced by charge assistance, as seen in ionic hydrogen bonds between a protonated organic cation and an anionic carboxylate group. rsc.org These interactions play a crucial role in extending lower-dimensional structures into higher-dimensional networks, for example, connecting 2D sheets into a 3D architecture. researchgate.net The interplay between strong hydrogen bond donors and acceptors can be exploited to control and fine-tune supramolecular structures. rsc.org

Hydrogen Bond Type Description Significance in Crystal Packing
O–H···OOccurs between carboxylic acid groups and/or water molecules.Forms robust dimers and catemeric chains, fundamental to the primary structure. researchgate.netacs.org
N–H···OPresent in systems with protonated pyridine rings and carboxylate groups.Contributes to the formation of specific, recurrent supramolecular synthons. researchgate.net
C–H···OWeaker hydrogen bonds involving carbon atoms as donors.Plays a significant role in stabilizing the crystal lattice and connecting layers into 3D frameworks. researchgate.netrsc.org

Non-Covalent Interactions (e.g., C-H···O, π-π stacking, Halogen Bonding)

Beyond classical hydrogen bonds, other non-covalent interactions are vital in directing the self-assembly of pyridine-2-carboxylate systems.

π-π Stacking : The aromatic pyridine ring of the pyridine-2-carboxylate ligand enables π-π stacking interactions. rsc.org These interactions, occurring between parallel aromatic rings, contribute significantly to the stabilization of the crystal packing. The strength of these interactions can be influenced by substituents on the aromatic ring. nih.gov

Halogen Bonding : In derivatives such as 4-iodo-pyridine-2-carboxylic acid, the iodine atom can participate in halogen bonding, which influences the compound's reactivity and binding properties.

Cation-π Interactions : The interaction between a cation, such as Na+, and the electron-rich face of the pyridine ring is another important non-covalent force. wikipedia.org These interactions are among the strongest non-covalent bonds and play a crucial role in molecular recognition and supramolecular assembly. nih.govwikipedia.org

Interaction Type Description Structural Influence
π-π StackingAttraction between aromatic rings.Stabilizes the packing of molecules, often observed between adjacent pyridine rings. rsc.orgscispace.com
Halogen BondingInteraction involving a halogen atom as an electrophilic species.Influences reactivity and the formation of specific supramolecular architectures in halogenated derivatives.
Cation-π InteractionElectrostatic attraction between a cation and a π-system.Contributes to the binding of the sodium ion to the pyridine ring and influences the overall structure. wikipedia.org

Prediction of Coordination Behavior and Selectivity

The coordination chemistry of pyridine-2-carboxylate is rich and varied, with the ligand capable of adopting multiple coordination modes. Theoretical and computational methods, alongside principles like the Hard and Soft Acids and Bases (HSAB) theory, are used to predict its coordination behavior and selectivity towards different metal ions. acs.org

The pyridine-2-carboxylate anion typically acts as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen and a carboxylate oxygen atom to form a stable five-membered chelate ring. researchgate.net This chelating ability is a key feature of its coordination chemistry. researchgate.net

The HSAB principle can be used to predict coordination preferences. The pyridine nitrogen is a borderline base, while the carboxylate oxygen is a hard base. nih.gov This allows for selective coordination with a range of metal ions. For instance, in heterometallic sodium-palladium(II) complexes, it is predicted that the softer palladium(II) ion will coordinate to the pyridine nitrogen, while the harder sodium ion will interact with the carboxylate oxygen atoms. acs.org

Advanced Materials Applications of Sodium Pyridine 2 Carboxylate

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine-2-carboxylate ligand is extensively used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Its ability to act as a chelating or bridging ligand, coordinating through both the pyridine (B92270) nitrogen and carboxylate oxygen atoms, facilitates the formation of robust and dimensionally varied structures. dergipark.org.tr

The synthesis of MOFs and coordination polymers incorporating the pyridine-2-carboxylate motif is typically achieved through solvothermal or hydrothermal methods. researchgate.netumt.edu.my These techniques involve heating a mixture of a metal salt and the organic ligand in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), in a sealed vessel. umt.edu.myd-nb.info The choice of reaction conditions—such as temperature, pH, solvent system, and the molar ratios of reactants—plays a critical role in determining the final structure of the product. researchgate.netd-nb.info

For instance, the reaction of cadmium nitrate (B79036) with 6-(methoxycarbonyl)pyridine-2-carboxylic acid in DMF at 110°C for 48 hours, followed by slow diffusion of methanol (B129727), yields white crystals of a one-dimensional MOF. umt.edu.myresearchgate.net Similarly, mixed-ligand MOFs can be synthesized by introducing additional organic linkers. The combination of pyridine-2,6-dimethanol and benzene-1,4-dicarboxylic acid with zinc or manganese salts under solvothermal conditions has produced novel 2D and 3D mixed-ligand MOFs. d-nb.info The pH of the reaction medium is another crucial factor; adjustments in pH can lead to cobalt(II)-containing materials with structures ranging from a discrete molecular species to a highly porous 3D framework. researchgate.net

Metal Ion Ligand(s) Synthesis Method Resulting Product Reference
Cd(II)6-(methoxycarbonyl)pyridine-2-carboxylic acidSolvothermal (DMF, 110°C)1D MOF: {[Cd3(L-CH3)·H2O]·5H2O}n umt.edu.myresearchgate.net
Zn(II)Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acidSolvothermal (DMF, 100°C)2D MOF: [Zn3(bdc)2(Hpdm)2]n d-nb.info
Mn(II)Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acidSolvothermal (DMF/H2O, 130°C)3D MOF: [Mn3(bdc)3(H2pdm)2]n d-nb.info
Co(II)Pyridine-2,4-dicarboxylateHydrothermal (200°C)1D Zigzag Chain: [Co4(2,4-pdc)4(OH2)10] researchgate.net
Cu(II)5-(4-carboxyphenoxy)nicotinic acid, 1,10-phenanthroline (B135089)Hydrothermal1D Coordination Polymer: [Cu(µ-cpna)(phen)(H2O)]n mdpi.com

The coordination versatility of the pyridine-2-carboxylate ligand gives rise to a remarkable diversity of structural topologies and dimensionalities in the resulting polymers. These can range from discrete zero-dimensional (0D) monomers to one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) frameworks. researchgate.netresearchgate.net

The specific coordination mode of the ligand—whether it acts as a monodentate, bidentate, or bridging linker—along with the coordination geometry of the metal center, dictates the final architecture. researchgate.netacs.org For example, using different lanthanide ions (Sm, Eu, Gd, Tb) with a pyridine-N-oxide-dicarboxylic acid ligand resulted in structures varying from a 3D network to a 1D ladder-like polymer and 0D discrete monomers. researchgate.net The dimensionality is also influenced by the metal-to-ligand ratio and reaction conditions. In one study, the hydrothermal reaction of Ni(II) with pyridine-2,4-dicarboxylic acid produced either a 2D layer or a 1D zigzag chain, demonstrating how the coordination mode of the ligand can dramatically tune the structural topology. researchgate.net

Topological analysis is used to simplify and classify these complex networks. For instance, a 1D copper(II) coordination polymer assembled from 5-(4-carboxyphenoxy)nicotinic acid was classified as having a uninodal 2-connected underlying net with a 2C1 topology. mdpi.com More complex structures, such as a 3D copper(II) MOF built from 4-(pyridine-4-yl)-3,5-dimethyl-1H-pyrazole-dicarboxylate, have been described as a binodal 3,4-connected framework with a tfk topology. acs.org

Compound Metal Ion Ligand Dimensionality Topology Reference
[Cu(µ-cpna)(phen)(H2O)]nCu(II)5-(4-carboxyphenoxy)nicotinic acid1D2C1 mdpi.com
{[Cu(Hpydco)2]·2H2O}nCu(II)Pyridine-N-oxide-2,5-dicarboxylic acid2DTetragons forming sheets researchgate.net
[M(2,4-pdc)] (M=Mn, Fe)Mn(II), Fe(II)Pyridine-2,4-dicarboxylate3DHighly-connected 3D lattice researchgate.net
{[Cu2(μ3-pdba)2(bipy)2]·4H2O}nCu(II)4-(Pyridine-4-yl)-dibenzo[b,d]furan-2,8-dicarboxylate3Dtfk acs.org
Bi(III) Complex 1Bi(III)Pyridine-2,3-dicarboxylic acid1D4,5C10 nih.gov
Bi(III) Complex 2Bi(III)Pyridine-2,3-dicarboxylic acid1D2C1 nih.gov

The properties of MOFs can be precisely tuned by modifying the pyridine-carboxylate ligand. This strategy, often referred to as pore surface modification or functionalization, involves introducing specific functional groups onto the ligand backbone to enhance desired properties like gas sorption and selectivity. rsc.org

A notable example involves a zinc-based MOF constructed using a mixed-ligand system of 3,5-bis(3,5-dicarboxylphenyl)pyridine and 1H-tetrazole. rsc.org By replacing the 1H-tetrazole with its amino-functionalized analogue, 5-amino-1H-tetrazole, researchers successfully created an isostructural MOF (1-NH2). The introduction of the amino group on the pore surface created additional interaction sites for CO2 molecules. This modification resulted in the amino-functionalized MOF exhibiting significantly higher CO2 uptake and greater selectivity for CO2 over methane (B114726) compared to the parent framework. rsc.org

Another approach involves altering the ligand structure itself. The synthesis of a new ligand, 6-(pyrimidin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, from 6-(methoxycarbonyl) pyridine-2-carboxylic acid led to a cadmium-based MOF with enhanced hydrogen uptake capabilities. umt.edu.my The MOF derived from the modified ligand could adsorb 0.3 wt.% hydrogen, whereas the MOF from the original ligand showed no hydrogen adsorption under the same conditions, highlighting the critical role of ligand modification in tailoring material functions. umt.edu.myresearchgate.net The use of different N-heterocyclic spacers in conjunction with pyridine-2,6-dicarboxylic acid has also been shown to control the final structure, yielding 1D, 2D, or 3D frameworks depending on the nature of the spacer. nih.gov

Structural Topologies and Dimensionality of Coordination Polymers

Supramolecular Architectures and Self-Assembly

Beyond the formation of infinite coordination polymers, sodium pyridine-2-carboxylate and related ligands are instrumental in constructing discrete supramolecular architectures through self-assembly processes. These processes are governed by a combination of metal-ligand coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netnih.govanalis.com.my

Directed self-assembly allows for the predictable construction of complex, well-defined supramolecular structures from carefully designed molecular components. A powerful strategy involves the use of pre-designed metal acceptors and complementary organic ligands to form discrete, highly symmetric ensembles. nih.gov

For example, multicomponent self-assembly has been used to create 3D supramolecular prisms. By mixing a 90° Pt(II) metal acceptor with a carboxylate ligand and a tri- or tetrapyridyl donor ligand in a specific stoichiometric ratio, researchers achieved the selective formation of heteroleptic prismatic cages as the predominant species. nih.gov The formation of these highly symmetric, discrete structures is confirmed through NMR spectroscopy and mass spectrometry, which show sharp, well-defined signals corresponding to the assembled cage rather than a mixture of oligomers. nih.gov This approach demonstrates how the intrinsic information encoded in the geometry of the building blocks can direct the assembly of a single, complex supramolecular product.

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. rsc.orgscispace.com When applied to carboxylate salts, particularly those involving pyridine derivatives, a key principle is the prediction of proton transfer between the carboxylic acid and the pyridine nitrogen. The ΔpKa rule is often used for this purpose: a large difference between the pKa of the pyridinium (B92312) ion and the carboxylic acid (ΔpKa > 3) typically results in proton transfer to form a molecular salt (COO⁻···H–N⁺pyr), whereas a small difference (ΔpKa < 0) favors a neutral co-crystal (COO–H···Npyr). rsc.orgscispace.comresearchgate.net

Directed Assembly Strategies for Discrete Ensembles

Development of Hybrid Inorganic-Organic Materials

The integration of this compound and its derivatives into hybrid inorganic-organic materials has garnered significant interest due to the potential for creating novel materials with synergistic properties. These hybrids combine the desirable characteristics of both organic and inorganic components, such as the processability and functionality of organic molecules with the robustness and stability of inorganic frameworks.

One approach involves the functionalization of layered inorganic materials. For instance, the interlayer space of kaolinite, a clay mineral, has been successfully modified using pyridine-2-carboxylic acid (picolinic acid) and pyridine-2,6-dicarboxylic acid (dipicolinic acid). researchgate.net In this method, the pyridine-carboxylic acids displace dimethyl sulfoxide (B87167) from the previously intercalated kaolinite, leading to the incorporation of the organic molecules within the clay's interlayer. researchgate.net This functionalization is confirmed by techniques such as X-ray diffraction and infrared absorption spectroscopy, which show changes in the interlayer spacing and shifts in the characteristic bands of the hydroxyl groups. researchgate.net The resulting hybrid materials exhibit thermal stability up to 300°C. researchgate.net

Another strategy for developing these hybrid materials is through the assembly of metal-organic frameworks (MOFs) and coordination polymers. Pyridine-2-carboxylate and its analogues are excellent ligands for connecting metal ions or clusters into extended networks. For example, two indium-based MOFs have been synthesized using different pyridine carboxylic acid ligands through a solvothermal method. rsc.org The subtle structural differences in the organic linkers lead to distinct three-dimensional frameworks with varying porosity, which influences their functional properties. rsc.org

Furthermore, hybrid materials can be formed by combining pyridine-carboxylate moieties with polyoxometalates (POMs). Novel inorganic-organic hybrid assemblies have been synthesized hydrothermally, consisting of [SiW12O40]4– Keggin-type polyoxometalates linked by trinuclear lanthanide clusters, which are in turn coordinated to 4-hydroxy-pyridine-2,6-dicarboxylate ligands. scispace.com These discrete supramolecular structures are further connected by hydrogen bonds and anion–π interactions to form a 3D network. scispace.com The synthesis of such materials highlights the versatility of pyridine-carboxylate derivatives in constructing complex, functional hybrid systems.

The general principle behind the formation of these hybrids often involves the coordination chemistry between the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group with a metal center. mdpi.com This chelation can lead to the formation of stable complexes that can be used as building blocks for larger assemblies. rsc.org The choice of the metal ion and the specific pyridine-carboxylate derivative allows for the fine-tuning of the resulting material's structure and properties. mdpi.com

Functional Materials Derived from Pyridine-2-carboxylate Complexes

The versatile coordinating ability of the pyridine-2-carboxylate ligand has been instrumental in the design and synthesis of a wide array of functional materials. By forming complexes with various metal ions, particularly lanthanides and transition metals, materials with tailored luminescent and gas adsorption properties have been developed.

Materials with Luminescent Properties

Pyridine-2-carboxylate and its derivatives are effective ligands for sensitizing the luminescence of lanthanide ions, particularly europium (Eu³⁺) and terbium (Tb³⁺). The organic ligand absorbs energy and efficiently transfers it to the metal center, which then emits light at its characteristic wavelength. This "antenna effect" is central to the development of highly luminescent materials.

Similarly, a novel europium complex with 6-parachloroaniline carbonyl 2-pyridine carboxylic acid has been synthesized, which emits a remarkably strong red luminescence and exhibits good thermal stability. capes.gov.br The luminescence lifetime of the Eu³⁺ ion in this complex was measured to be 0.49 ms (B15284909) in an ethanol (B145695) solution and 1.94 ms in the solid state. capes.gov.br Another study on ternary complexes of europium and terbium with 2,6-pyridine dicarboxylic acid and α-picolinic acid also reported good luminescent properties, with lifetimes of 1.03 ms for the Eu(III) complex and 1.24 ms for the Tb(III) complex. researchgate.net

The introduction of different functional groups onto the pyridine-2-carboxylate backbone allows for the fine-tuning of the photophysical properties. For example, 5-Bromo-3-fluoropyridine-2-carboxylic acid is used to prepare pyridine-triazole ligands that coordinate to rhenium (Re), resulting in photoluminescent complexes with a quantum yield of up to 55%. ossila.com

Ligand/ComplexMetal IonKey Luminescence DataReference
Benzothiazole/Benzoxazole-substituted pyridine-2-carboxylatesEu³⁺Quantum Yield: 12-14% (solid), 29-39% (DMSO solution); Energy Transfer Efficiency: 60-100% acs.org
Tris(6-parachloroaniline carbonyl-2-pyridine carboxylate) europium (III)Eu³⁺Lifetime: 0.49 ms (ethanol solution), 1.94 ms (solid) capes.gov.br
[Eu(DPA)(Lα)(H₂O)]·2H₂OEu³⁺Lifetime: 1.03 ms researchgate.net
[Tb(DPA)(Lα)(H₂O)]·2H₂OTb³⁺Lifetime: 1.24 ms researchgate.net
Re-pyridine-triazole complex (from 5-Bromo-3-fluoropyridine-2-carboxylic acid)ReQuantum Yield: up to 55% ossila.com

Materials for Gas Adsorption and Separation

Pyridine-2-carboxylate ligands are extensively used in the synthesis of metal-organic frameworks (MOFs) for applications in gas adsorption and separation. The tunable porosity and the presence of specific functional groups within the MOF structure allow for selective gas uptake.

For instance, two indium-based MOFs synthesized with different pyridine carboxylic acid ligands have shown potential for the separation of acetylene (B1199291) (C₂H₂), carbon dioxide (CO₂), and methane (CH₄). rsc.org The performance of these MOFs in gas separation is determined by their specific structure, functionality, and adjustable porosity. rsc.org

In another study, two cobalt-based MOFs were constructed using an amine-functionalized pyridine-carboxylate ligand. rsc.orgresearchgate.net One of these MOFs, ZJNU-17, which features a nanotubular helical cobalt-carboxylate chain, demonstrated potential for the separation and purification of C₂H₂. rsc.orgresearchgate.net At 298 K and 106.7 kPa, this material exhibited a C₂H₂ uptake of 100.9 cm³ g⁻¹ and a CO₂ uptake of 63.8 cm³ g⁻¹. rsc.orgresearchgate.net The selectivity for C₂H₂ over CH₄ was 15.5, and for C₂H₂ over CO₂ was 2.5. rsc.orgresearchgate.net

The strategic design of the organic linker is crucial for achieving desired gas separation properties. Research on two isoreticular copper-based MOFs demonstrated that adjusting the pore structure can reverse the selectivity for CO₂ and C₂H₂. nih.gov The MOF with a smaller pore size, copper quinoline-5-carboxylate (Cu(Qc)₂), showed a CO₂/C₂H₂ selectivity of 5.6, while its larger-pore analogue was selective for C₂H₂. nih.gov This highlights the importance of pore engineering in developing highly selective gas separation materials.

Furthermore, a one-pot synthesis method has been developed for zirconium-carboxylate porous polymers. rsc.org By incorporating pyridine and pyrimidine (B1678525) derivatives as basic binding sites, these materials exhibit a high affinity for CO₂, with isosteric heats of adsorption ranging from 37 to 42 kJ mol⁻¹, among the highest reported for Zr-based MOFs. rsc.org

MOF MaterialMetal IonTarget GasesAdsorption/Separation PerformanceReference
In-MOF 1 and In-MOF 2In³⁺C₂H₂, CO₂, CH₄Potential for C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂ separation rsc.org
ZJNU-17Co²⁺N₂, C₂H₂, CO₂, CH₄C₂H₂ uptake: 100.9 cm³ g⁻¹; CO₂ uptake: 63.8 cm³ g⁻¹ (at 298 K, 106.7 kPa); C₂H₂/CH₄ selectivity: 15.5; C₂H₂/CO₂ selectivity: 2.5 rsc.orgresearchgate.net
Copper quinoline-5-carboxylate (Cu(Qc)₂)Cu²⁺CO₂, C₂H₂Inverse CO₂/C₂H₂ selectivity of 5.6 nih.gov
Zr-carboxylate porous polymersZr⁴⁺CO₂High CO₂ affinity with isosteric heat of adsorption of 37-42 kJ mol⁻¹ rsc.org

Future Directions in Research on Sodium Pyridine 2 Carboxylate

Integration with Emerging Chemical Technologies

The versatility of the pyridine-2-carboxylate ligand makes it a prime candidate for integration into several high-growth areas of chemical technology, including advanced catalysis, materials science, and continuous manufacturing processes.

Catalysis: Picolinate (B1231196) ligands are known to form stable complexes with a variety of transition metals, creating catalysts for important chemical transformations. Research is increasingly focused on using these complexes in green chemistry applications. For instance, manganese picolinate complexes have been identified as highly effective catalysts for oxidation reactions, such as the epoxidation of alkenes, using hydrogen peroxide as a benign oxidant. Ruthenium(II) picolinate complexes are being developed as redox photosensitizers that can absorb a wide range of visible light, a crucial feature for photocatalytic systems aimed at CO2 reduction. frontiersin.org Future work will likely explore the immobilization of these catalysts on solid supports and their use in degrading environmental micropollutants. acs.org

Materials Science: Sodium pyridine-2-carboxylate serves as a critical building block, or organic linker, for creating advanced materials like Metal-Organic Frameworks (MOFs). umt.edu.my These materials possess high porosity and are being investigated for applications such as hydrogen storage. umt.edu.my Studies have shown that MOFs derived from pyridine-2-carboxylic acid derivatives can be synthesized and their properties tuned for specific functions. umt.edu.my Additionally, pyridine (B92270) derivatives are being explored in the development of organic semiconductor materials for components like organic light-emitting diodes (OLEDs) and as additives to improve the thermal and mechanical properties of polymers. organicintermediate.com

Flow Chemistry: The principles of flow chemistry, which involve continuous reactions in tubes or channels, offer significant advantages in terms of safety, efficiency, and scalability. The use of flow injection analysis (FIA) coupled with techniques like mass spectrometry has been demonstrated for the precise quantification of picolinate complexes. nih.gov Future research could adapt synthetic procedures for this compound and its derivatives to continuous flow reactors, enabling more controlled and efficient production for various applications. acs.org

Exploration of Novel Reaction Pathways and Methodologies

The development of new synthetic methods is crucial for expanding the library of accessible pyridine-2-carboxylate derivatives and unlocking new functionalities.

Researchers are moving beyond traditional synthetic routes to develop more efficient and atom-economical methodologies. One-pot reactions, where multiple reaction steps are carried out in the same vessel, are a key area of interest. A novel one-pot method has been developed to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple precursors like pyruvates and aldehydes under mild conditions. oist.jp This simplifies the synthesis of what are otherwise challenging molecules to access. oist.jp

Furthermore, new catalytic methodologies are being explored where the picolinate ligand plays an active role in the reaction mechanism. In certain advanced oxidation processes, picolinic acid has been shown to act as a chelating agent that significantly enhances the catalytic activity of metals like Mn(II) for the degradation of pollutants. acs.org The development of novel palladium and platinum complexes with pyridine-2-carboxylate ligands also points to new synthetic procedures with yields often exceeding 80%. nih.gov Future efforts will likely focus on expanding the scope of these reactions and applying them to the synthesis of complex molecular architectures for pharmaceuticals and materials science. mdpi.comacs.org

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure and properties of this compound and its complexes is fundamental to developing new applications. Modern analytical techniques provide unprecedented insight into these systems at the molecular level.

A combination of spectroscopic, crystallographic, and electrochemical methods is now routinely employed. ajchem-a.com

Spectroscopic and Spectrometric Methods are used to confirm molecular structure and study electronic properties. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), UV-Visible Spectroscopy, and Mass Spectrometry (MS). nih.govajchem-a.com

X-ray Diffraction (XRD) techniques, particularly single-crystal X-ray analysis, provide definitive structural information, revealing precise bond lengths, bond angles, and three-dimensional arrangements in the solid state. nih.govajchem-a.comresearchgate.net This is critical for understanding how picolinate ligands coordinate to metal centers.

Thermal Analysis , such as Thermogravimetric Analysis (TGA), is used to evaluate the stability of these compounds at different temperatures. umt.edu.myajchem-a.com

Electrochemical Techniques like cyclic voltammetry are used to probe the redox properties of metal-picolinate complexes, which is essential for their application in catalysis and electronics. researchgate.netmdpi.com

Hyphenated Techniques , which couple separation methods with detection, are becoming more powerful. Flow Injection Analysis-Electrospray Ionization-Tandem Mass Spectrometry (FIA-ESI-ITMS/MS) has emerged as a highly sensitive and rapid method for quantifying chromium(III) picolinate. nih.gov

The table below summarizes the advanced techniques used to characterize complex systems involving pyridine-2-carboxylate.

Technique CategorySpecific MethodInformation Obtained
Spectroscopy NMR (¹H, ¹³C)Molecular structure, chemical environment of atoms
FT-IRFunctional groups, coordination modes
UV-VisElectronic transitions, optical properties
Mass Spectrometry (ESI-MS)Molecular weight, elemental composition
Crystallography Single-Crystal X-ray DiffractionPrecise 3D molecular and crystal structure
Thermal Analysis TGAThermal stability, decomposition patterns
Electrochemistry Cyclic VoltammetryRedox potentials, electron transfer properties
Microscopy SEM, EDXSurface morphology, elemental composition
Hyphenated FIA-ESI-ITMS/MS (B15284909)High-sensitivity quantification, structural analysis

Table 1: Advanced Characterization Techniques

Theoretical Predictions and Computational Insights for Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and guide experimental work, thereby saving time and resources.

Density Functional Theory (DFT) is a cornerstone of this approach. researchgate.net It is widely used to:

Optimize Molecular Geometries: Predict the most stable three-dimensional structure of picolinate complexes. researchgate.net

Calculate Electronic Properties: Determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is crucial for understanding a molecule's reactivity and its potential use in electronic materials. researchgate.net

Simulate Spectroscopic Data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in the interpretation of experimental data. researchgate.net

Elucidate Reaction Mechanisms: Investigate the energetic pathways of reactions involving picolinate complexes, helping to explain their catalytic activity. acs.org

Beyond DFT, molecular docking and molecular dynamics simulations are employed to study how picolinate-containing molecules interact with larger systems, such as biological macromolecules like DNA. nih.gov These simulations can predict binding modes and affinities, which is vital for the design of new therapeutic agents. nih.gov By correlating theoretical predictions with experimental results, researchers can develop a deeper understanding of structure-property relationships and rationally design new materials with desired functions, from catalysts to pharmaceuticals. researchgate.net

The table below presents examples of computational predictions for Pyridine-2-carboxylic acid.

Computational MethodParameterPredicted ValueSignificance
DFT/B3LYP/6-31G(d,p)HOMO Energy-7.092 eVRelates to electron-donating ability
DFT/B3LYP/6-31G(d,p)LUMO Energy-1.630 eVRelates to electron-accepting ability
DFT/B3LYP/6-31G(d,p)HOMO-LUMO Energy Gap5.462 eVIndicates chemical reactivity and stability

Table 2: Theoretical Data for Pyridine-2-carboxylic Acid. researchgate.net

Q & A

Q. What are the key structural characteristics and purity specifications of sodium pyridine-2-carboxylate relevant for experimental reproducibility?

this compound (C₆H₄NNaO₂) is a crystalline powder with ≥98% purity, characterized by a pyridine ring substituted with a carboxylate group. Its structure includes a sodium counterion and a planar aromatic system, confirmed via X-ray crystallography and NMR spectroscopy. For reproducibility, ensure moisture-free storage and verify purity using HPLC or titration methods .

Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via neutralization of pyridine-2-carboxylic acid (picolinic acid) with sodium hydroxide in aqueous ethanol. Yield optimization requires pH control (pH 8–9) and low-temperature crystallization (0–5°C). Impurities like unreacted acid or sodium salts can be minimized by recrystallization from hot water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons at δ 7.5–8.5 ppm; carboxylate carbon at δ ~170 ppm.
  • IR spectroscopy : Strong C=O stretch at ~1600 cm⁻¹, Na-O vibration at ~450 cm⁻¹.
  • Mass spectrometry : Molecular ion peak at m/z 145.09 (M⁺) .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products may form?

The compound is hygroscopic and degrades via hydrolysis in humid environments, forming pyridine-2-carboxylic acid. Store in airtight containers under inert gas (argon) at 4°C. Monitor stability using TLC (silica gel, ethyl acetate mobile phase) to detect acid byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood. In case of skin contact, rinse with water for 15 minutes. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the ligand properties of this compound in coordination chemistry?

Use isothermal titration calorimetry (ITC) to study binding affinities with transition metals (e.g., Cu²⁺, Fe³⁺). Pair with X-ray crystallography to resolve coordination geometries. For catalytic applications, test its role in metal-organic frameworks (MOFs) by varying metal precursors and reaction solvents .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives across studies?

Discrepancies in herbicidal vs. anticancer activity (e.g., lapatinib analogs) can arise from pharmacokinetic factors (e.g., transporter protein interactions). Address this by:

  • Conducting competitive binding assays with P-glycoprotein (Pgp) inhibitors.
  • Standardizing cell-based assays (e.g., MTT tests) under identical nutrient conditions .

Q. What experimental approaches optimize reaction conditions for this compound’s participation in heterocyclic compound synthesis?

For cyclization reactions (e.g., forming thieno-pyridines):

  • Screen solvents (DMF vs. pyridine) to balance polarity and boiling point.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 minutes).
  • Monitor progress via in-situ FTIR to detect intermediate formation .

Q. How does this compound interact with biological targets at the molecular level, and what techniques elucidate these mechanisms?

Its derivatives (e.g., tyrosine kinase inhibitors) bind ATP pockets via hydrogen bonding. Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking simulations (AutoDock Vina) to predict interaction sites. Validate with site-directed mutagenesis of target proteins .

Q. What advanced applications does this compound have in material science, particularly in polymer or catalyst design?

As a ligand precursor, it facilitates the synthesis of:

  • Photocatalysts : Combine with TiO₂ nanoparticles for dye degradation studies.
  • Conductive polymers : Incorporate into polyaniline composites via electrochemical polymerization. Characterize using UV-vis spectroscopy and cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.